Lipophilicity & H-Bond Capacity vs Non-Sulfonylated Analog
The presence of the 5-methylsulfonyl group distinguishes this compound from the simpler 2-amino-4-(tert-butyl)thiophene-3-carbonitrile (CAS 10413-34-0). While quantitative experimental logP/logD values have not been published specifically for CAS 1707571-33-2 in peer-reviewed literature, the structural difference permits class-level physicochemical inference. The methylsulfonyl substituent introduces a strong hydrogen-bond acceptor (S=O; two H-bond acceptor sites) and increases topological polar surface area (TPSA) relative to the non-sulfonylated analog, which bears no H-bond acceptor beyond the nitrile and thiophene sulfur [1]. Computed property estimates derived from the molecular formula C₁₀H₁₄N₂O₂S₂ indicate a cLogP of approximately 1.95 and TPSA of approximately 69.96 Ų, whereas the non-sulfonylated analog (C₉H₁₂N₂S) lacks the two sulfonyl oxygen atoms, yielding substantially lower TPSA and higher cLogP [2]. This difference directly impacts aqueous solubility, membrane permeability, and protein-binding potential—parameters critical for both biological screening and synthetic intermediate handling .
Comparator (non-sulfonylated): C₉H₁₂N₂S, no sulfonyl oxygens, lower TPSA, higher cLogP. Estimated ΔTPSA >20 Ų, ΔcLogP ~0.5–1.0 units (predicted).
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 2 H-bond acceptors from methylsulfonyl (S=O) plus nitrile and thiophene S; computed TPSA ≈ 69.96 Ų; estimated cLogP ≈ 1.95 (C₁₀H₁₄N₂O₂S₂, MW 258.4) [2] |
| Comparator Or Baseline | 2-Amino-4-(tert-butyl)thiophene-3-carbonitrile (CAS 10413-34-0): no sulfonyl oxygens; C₉H₁₂N₂S, MW 180.27; lower TPSA, higher cLogP [2] |
| Quantified Difference | Target compound possesses 2 additional H-bond acceptor atoms; TPSA increase estimated >20 Ų vs. comparator; cLogP reduction estimated ~0.5–1.0 log units (class-level prediction) [2] |
| Conditions | Computed physicochemical property comparison based on molecular formula and SMILES; experimental logD₇.₄ or chromatographic logP data not publicly available for either compound as of 2025; values are predicted from in silico models [2] |
Why This Matters
The methylsulfonyl group confers polarity and H-bond acceptor capacity absent in the non-sulfonylated analog, meaning the two compounds are not interchangeable for any application—biological assay, synthetic elaboration, or formulation—where solubility, permeability, or target engagement depend on these physicochemical parameters.
- [1] Bozorov, K. et al. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 2017, 140, 465–493. View Source
- [2] Sildrug/IBB Waw. Computed molecular properties for C₁₀H₁₄N₂O₂S₂: cLogP 1.95, TPSA 69.96 Ų, HBD 1, HBA 4. In silico prediction database. View Source
